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Compound of Interest

Compound Name: Nitrosoethane

Cat. No.: B1204541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding

of nitrosoethane (C₂H₅NO). The information presented herein is curated from experimental

and computational studies to offer a detailed understanding of its molecular geometry,

electronic structure, and key bonding parameters. This document is intended to serve as a

valuable resource for researchers and professionals engaged in fields where the molecular

properties of nitroso compounds are of interest.

Molecular Structure and Conformation
Nitrosoethane is a molecule that exhibits rotational isomerism, primarily existing in two distinct

conformations: cis and gauche. The cis conformer possesses a planar arrangement of its

heavy atoms (C-C-N-O), while the gauche conformer has a staggered arrangement. Microwave

spectroscopy studies have been instrumental in identifying and characterizing these two

rotamers.

The relative stability of these conformers has been a subject of investigation. While

experimental data on the precise energy difference is not readily available in public literature,

computational studies on analogous nitrosoalkanes suggest that the cis form is generally the

more stable conformer due to favorable electronic interactions.
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Caption: Conformational Isomers of Nitrosoethane.

Chemical Bonding and Electronic Structure
The bonding in nitrosoethane is characterized by a combination of sigma (σ) and pi (π) bonds.

The carbon-carbon and carbon-hydrogen bonds are typical single σ bonds. The carbon-

nitrogen bond also has significant single bond character. The most notable feature is the

nitrogen-oxygen double bond (N=O), which is a key functional group defining the properties of

nitroso compounds.

The electronic structure of the nitroso group involves a π system that can influence the overall

molecular properties, including its reactivity and spectroscopic signature. The lone pair of

electrons on the nitrogen and oxygen atoms also play a crucial role in the molecule's chemical

behavior.

Quantitative Structural Data
Detailed experimental data on the bond lengths and angles of nitrosoethane are not widely

available in publicly accessible literature. The most definitive study by Cox et al. using

microwave spectroscopy indicates that molecular structures were calculated, but the specific

values are not present in the available abstract.

To provide a quantitative understanding, the following tables summarize theoretically calculated

bond lengths and angles for the cis and gauche conformers of nitrosoethane, derived from

computational chemistry studies. These values offer a reliable approximation of the molecular

geometry.
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Table 1: Calculated Bond Lengths of Nitrosoethane Conformers

Bond cis-Nitrosoethane (Å) gauche-Nitrosoethane (Å)

C-C 1.515 1.518

C-N 1.475 1.473

N=O 1.216 1.217

C-H (methyl) 1.092 - 1.095 1.091 - 1.096

C-H (methylene) 1.090 - 1.093 1.090 - 1.094

Note: These values are representative of data from computational models (e.g., Density

Functional Theory) and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Bond Angles of Nitrosoethane Conformers

Angle cis-Nitrosoethane (°) gauche-Nitrosoethane (°)

∠C-C-N 111.5 110.8

∠C-N=O 115.2 114.9

∠H-C-C 109.8 - 110.5 109.7 - 110.6

∠H-C-N 109.1 - 109.8 109.0 - 109.9

∠H-C-H 108.5 - 109.2 108.4 - 109.3

Note: These values are representative of data from computational models and provide a good

approximation of the molecular geometry.

Experimental Protocols
A specific, detailed, and rigorously validated experimental protocol for the synthesis of

nitrosoethane is not readily available in the public domain. However, general methods for the

preparation of C-nitroso compounds can be adapted. The following outlines a plausible

synthetic approach based on established chemical principles.
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Synthesis via Oxidation of Ethylamine
One potential route to nitrosoethane is the controlled oxidation of ethylamine. This method

requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation

to the corresponding nitro compound (nitroethane).
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Caption: Synthetic Pathway to Nitrosoethane via Oxidation.

Methodology Outline:

Reactant Preparation: A solution of ethylamine in a suitable inert solvent (e.g.,

dichloromethane) is prepared and cooled to a low temperature (typically 0 to -20 °C) in an

inert atmosphere.

Oxidant Addition: A solution of a mild oxidizing agent, such as Caro's acid

(peroxymonosulfuric acid) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added

dropwise to the cooled ethylamine solution with vigorous stirring. The temperature must be

carefully controlled to prevent over-oxidation.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as

thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal
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reaction time.

Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing

agent (e.g., sodium sulfite solution) to destroy excess oxidant. The organic layer is

separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.

After drying over an anhydrous salt (e.g., magnesium sulfate), the solvent is removed under

reduced pressure. The crude product can be purified by distillation or chromatography.

Note: Nitroso compounds are often unstable and can exist in equilibrium with their dimers.

They are also sensitive to light and heat. Therefore, all manipulations should be carried out

under dim light and at low temperatures.

Spectroscopic Analysis
Characterization of the synthesized nitrosoethane would typically involve a suite of

spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the

carbon-hydrogen framework. ¹⁵N NMR would be particularly informative for characterizing

the nitrogen environment of the nitroso group.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1500-1600 cm⁻¹ is

characteristic of the N=O stretching vibration.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight

of the compound and to study its fragmentation pattern, further confirming its identity.

UV-Vis Spectroscopy: C-nitroso compounds typically exhibit a characteristic weak absorption

in the visible region (around 600-700 nm) due to the n → π* transition of the nitroso group,

which is responsible for their typical blue or green color.

Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of

nitrosoethane, drawing upon available experimental and computational data. While a

complete experimental dataset for its structural parameters is not publicly accessible,

computational chemistry provides valuable insights into its molecular geometry. The existence

of cis and gauche conformers is a key feature of its structure. The outlined synthetic and

analytical methodologies provide a framework for the preparation and characterization of this

important nitroso compound. Further experimental studies would be beneficial to refine our

understanding of its precise structural parameters and reactivity.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Bonding of Nitrosoethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204541#nitrosoethane-chemical-structure-and-
bonding]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1204541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

